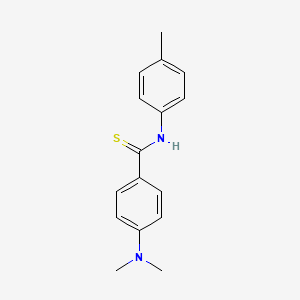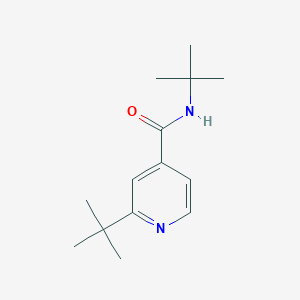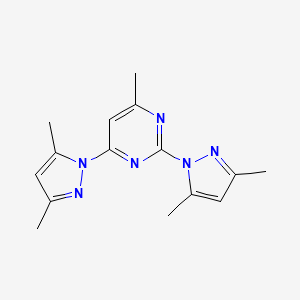![molecular formula C10H11N3O2S2 B5695019 N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-3-furamide](/img/structure/B5695019.png)
N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-3-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-3-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiadiazole family, which is known for its diverse biological activities. In
作用機序
The mechanism of action of N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-3-furamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in inflammation, cancer cell proliferation, and microbial growth. This compound has also been shown to modulate certain signaling pathways that are implicated in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and oxidative stress, which are implicated in many diseases. It has also been shown to inhibit cancer cell proliferation and induce apoptosis, which is a programmed cell death mechanism. Additionally, it has been shown to have anti-microbial activity against various pathogens.
実験室実験の利点と制限
One of the advantages of using N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-3-furamide in lab experiments is its diverse biological activities. This compound has shown promising results in various fields, which makes it a versatile tool for researchers. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
将来の方向性
There are many potential future directions for the research on N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-3-furamide. Some of these directions include:
1. Investigating the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Studying the molecular mechanism of action of this compound to better understand its biological activities.
3. Developing new derivatives of this compound with improved potency and selectivity.
4. Investigating the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
5. Studying the potential toxicity and safety of this compound in animal models and human trials.
In conclusion, this compound is a promising chemical compound with diverse biological activities. Its potential applications in various fields make it an attractive tool for researchers. Further studies are needed to fully understand its mechanism of action, potential toxicity, and therapeutic potential.
合成法
The synthesis of N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-3-furamide involves the reaction of 2-methyl-3-furancarboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting compound is then treated with ethyl iodide to obtain the final product. This method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-3-furamide has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anti-inflammatory, anti-cancer, and anti-microbial agent. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S2/c1-3-16-10-13-12-9(17-10)11-8(14)7-4-5-15-6(7)2/h4-5H,3H2,1-2H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIKFAYDYQRCCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(acetylamino)phenyl]-3-chlorobenzamide](/img/structure/B5694953.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5694959.png)
![1,3,4,6-tetraethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5694965.png)
![2,4-dimethoxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5694976.png)
![4-nitro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5695001.png)


![4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5695018.png)
![5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5695027.png)
![2-chloro-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B5695033.png)
